

# N-Methylpiperazine-d11: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-Methylpiperazine-d11	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **N-Methylpiperazine-d11**, a deuterated analog of N-Methylpiperazine. This isotopically labeled compound serves as an invaluable tool in various stages of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies.

## **Core Chemical Properties**

**N-Methylpiperazine-d11** (1-(Methyl-d3)piperazine-2,2,3,3,5,5,6,6-d8) is a saturated heterocyclic amine in which eleven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, N-Methylpiperazine, making it an ideal internal standard for mass spectrometry-based quantitative analysis.



Property	Value	Reference
Chemical Formula	C5HD11N2	[1]
Molecular Weight	111.23 g/mol	[1]
CAS Number	1319723-22-2	[1]
Synonyms	1-(Methyl-d3)piperazine- 2,2,3,3,5,5,6,6-d8, Piperazine- 2,2,3,3,5,5,6,6-d8,1-(methyl- d3)	[1]
Isotopic Purity	Typically ≥98 atom % D	[1]
Appearance	Clear, colorless liquid	[2]
Boiling Point	138 °C (for non-deuterated)	[3]
Melting Point	-6 °C (for non-deuterated)	[3]
Density	0.903 g/mL at 25 °C (for non- deuterated)	[4]
Solubility	Miscible in water	[5]

## **Synthesis and Characterization**

The synthesis of **N-Methylpiperazine-d11** can be achieved through modifications of established protocols for the synthesis of N-Methylpiperazine. A common approach involves the reductive amination of piperazine-d8 with a deuterated formaldehyde source, followed by purification.

### **Illustrative Synthetic Scheme**

A plausible synthetic route for **N-Methylpiperazine-d11** is outlined below. This is a conceptual workflow and would require optimization for practical implementation.





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Caption: Conceptual workflow for the synthesis of **N-Methylpiperazine-d11**.

### **Experimental Protocols**

Synthesis of N-Methylpiperazine (Non-Deuterated) via Reductive Amination

This protocol for the non-deuterated analog can be adapted for the synthesis of **N-Methylpiperazine-d11** by substituting the starting materials with their deuterated counterparts (Piperazine-d8, Formaldehyde-d2, and Deuterium gas).

### Materials:

- Piperazine
- Formaldehyde
- · Hydrogen gas
- Raney nickel catalyst
- Methanol (solvent)
- Reaction vessel (autoclave)

#### Procedure:



- In a suitable reactor, dissolve piperazine in methanol.
- Add formaldehyde to the solution. The molar ratio of piperazine to formaldehyde is typically in the range of 1:0.8 to 1:1.6.[6]
- The mixture undergoes a condensation reaction at normal pressure.
- After the condensation is complete, add the Raney nickel catalyst to the same reactor. The amount of catalyst is typically 4-12% of the weight of the piperazine.[6][7]
- Seal the reactor and purge with nitrogen, followed by hydrogen.
- Pressurize the reactor with hydrogen to 1.0-6.0 MPa.[6][7]
- Heat the reaction mixture to 70-100 °C with stirring.[6][7]
- Maintain these conditions until the hydrogenation is complete, indicated by the cessation of hydrogen uptake.
- Cool the reactor, vent the excess hydrogen, and filter the catalyst.
- The filtrate is then subjected to distillation to remove the methanol and any unreacted piperazine.
- Collect the fraction boiling at approximately 137-138 °C, which is N-Methylpiperazine.

**Analytical Characterization** 

The identity and purity of **N-Methylpiperazine-d11** are confirmed using various analytical techniques.



Analytical Method	Purpose	Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural confirmation and assessment of deuteration.	The ¹H NMR spectrum should show a significant reduction or absence of signals corresponding to the piperazine ring and methyl protons. The ¹³C NMR spectrum can also be used to confirm the carbon skeleton.
Mass Spectrometry (MS)	Confirmation of molecular weight and isotopic enrichment.	The mass spectrum will show a molecular ion peak corresponding to the mass of N-Methylpiperazine-d11 (111.23 g/mol ). The isotopic distribution will indicate the level of deuterium incorporation.[5]
High-Resolution Mass Spectrometry (HRMS)	Accurate mass determination to confirm the elemental composition.	HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the deuterated compound.
Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS)	Quantification and purity assessment.	LC-MS/MS can be used to separate N-Methylpiperazined 11 from potential impurities and to develop quantitative assays.

## **Applications in Research and Drug Development**

**N-Methylpiperazine-d11** is primarily used as an internal standard in quantitative bioanalytical methods, such as those used in pharmacokinetic and drug metabolism studies. The N-methylpiperazine moiety is present in numerous pharmaceutical drugs, including antipsychotics and anticancer agents.[8]

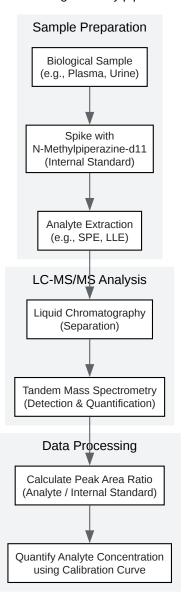


# Use as an Internal Standard in LC-MS/MS Analysis

The workflow below illustrates the use of **N-Methylpiperazine-d11** as an internal standard for the quantification of a target analyte (a drug containing the N-methylpiperazine moiety) in a biological matrix.



Workflow for Analyte Quantification using N-Methylpiperazine-d11 as an Internal Standard



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Caption: Workflow for using N-Methylpiperazine-d11 in quantitative analysis.

### Foundational & Exploratory



Experimental Protocol for Analyte Quantification using an Internal Standard

Objective: To quantify the concentration of a drug containing the N-methylpiperazine moiety in a plasma sample.

#### Materials:

- Plasma samples containing the analyte of interest.
- N-Methylpiperazine-d11 (internal standard) stock solution of a known concentration.
- Acetonitrile (protein precipitation agent).
- LC-MS/MS system.

#### Procedure:

- Sample Preparation:
  - To a 100 μL aliquot of plasma, add a known amount of N-Methylpiperazine-d11 internal standard solution.
  - Add 300 μL of cold acetonitrile to precipitate plasma proteins.
  - Vortex the sample for 1 minute.
  - Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
  - Transfer the supernatant to a clean vial for analysis.
- LC-MS/MS Analysis:
  - Inject an aliquot of the prepared sample onto the LC-MS/MS system.
  - Separate the analyte and the internal standard using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).



 Detect the analyte and N-Methylpiperazine-d11 using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursorto-product ion transitions for both the analyte and the internal standard should be monitored.

### Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Construct a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.
- Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios on the calibration curve.

### Conclusion

**N-Methylpiperazine-d11** is a critical tool for researchers in the pharmaceutical industry. Its stable isotopic label allows for its use as a reliable internal standard in bioanalytical methods, facilitating accurate and precise quantification of N-methylpiperazine-containing drugs and their metabolites. The information provided in this guide serves as a comprehensive resource for understanding the properties and applications of this important research chemical.

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